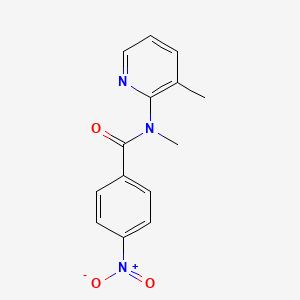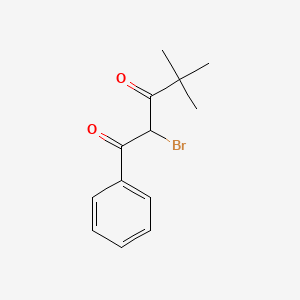
Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name describes its structure: it consists of a benzamide core with a methyl group attached to the nitrogen atom and a 3-methyl-2-pyridinyl group at another nitrogen atom. Additionally, it bears a nitro group (NO₂) substitution.
- Benzamides are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-: is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O. It falls into the category of amide derivatives.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- are not readily available in the literature. it is likely that chemists would synthesize it through multi-step reactions involving amide formation, pyridine substitution, and nitration.
- Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction of the nitro group could yield an amino compound.
Applications De Recherche Scientifique
Medicine: Benzamides exhibit potential as antipsychotic agents due to their affinity for dopamine receptors.
Chemistry: Researchers use them as building blocks in organic synthesis.
Industry: Benzamides find applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
- The exact mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- would depend on its specific biological target. It may interact with receptors, enzymes, or other cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzamide derivatives, such as N-methylbenzamide and N-(3-methyl-2-pyridinyl)benzamide, share structural similarities.
Uniqueness: The combination of the 3-methyl-2-pyridinyl group and the nitro substitution sets apart from related compounds.
Propriétés
Numéro CAS |
36844-95-8 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3 |
Clé InChI |
CFKJIUIZCUKIOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)


![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


